1-Nitropiperazine-d8
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Overview
Description
1-Nitropiperazine-d8 is a stable isotope-labeled compound with the molecular formula C4H8N3O2. It is a derivative of piperazine, a versatile chemical compound used in various scientific and industrial applications. The "d8" notation indicates that the compound is labeled with eight deuterium atoms, which are isotopes of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropiperazine-d8 can be synthesized through several synthetic routes. One common method involves the nitration of piperazine using nitric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions with stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired isotopic labeling.
Chemical Reactions Analysis
1-Nitropiperazine-d8 undergoes various types of chemical reactions, including:
Oxidation: The nitro group in this compound can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to form amines, such as piperazine or its derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like hydrogen gas, tin chloride, or iron powder.
Substitution reactions can be facilitated by nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Nitroso derivatives, nitric acid derivatives.
Reduction: Piperazine, piperazine derivatives.
Substitution: Alkylated or aminated derivatives of piperazine.
Scientific Research Applications
1-Nitropiperazine-d8 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various fields:
Chemistry: It serves as a reference compound in chemical synthesis and analytical studies.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the metabolism and distribution of pharmaceuticals.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Nitropiperazine-d8 exerts its effects depends on its specific application. In metabolic studies, the stable isotope labeling allows researchers to track the compound's incorporation into biochemical pathways. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Piperazine
Nitrobenzene
Nitroethane
Nitropropane
Properties
Molecular Formula |
C4H9N3O2 |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-nitropiperazine |
InChI |
InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
KNZVXSFTGQDAPP-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])[N+](=O)[O-])([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.